

Application Notes: Analytical Standards for Bzopoxizid and its Metabolites

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1. Introduction

Bzo-poxizid (also known as 5C-MDA-19) is a synthetic cannabinoid belonging to the novel "OXIZID" class, which has recently emerged on the recreational drug market.[1][2][3][4] These compounds are characterized by an oxindole core and a hydrazide/hydrazone linker moiety.[5] As potent agonists of cannabinoid receptors (CB1 and CB2), the detection and quantification of **Bzo-poxizid** and its metabolites are critical for forensic toxicology, clinical diagnostics, and public health monitoring. These application notes provide detailed protocols for the use of analytical standards in the quantitative analysis of **Bzo-poxizid** and its primary metabolites using modern chromatographic techniques.

2. Analytical Standards & Metabolite Profiles

The metabolic fate of **Bzo-poxizid** is extensive, primarily involving cytochrome P450 enzymes (CYP3A4, P3A5, and P2C9). Major metabolic pathways include N-dealkylation, hydroxylation of the N-alkyl (pentyl) chain and the phenyl group, ketone formation, and amide hydrolysis. The parent compound along with its N-alkyl and phenyl mono-hydroxylated metabolites are considered suitable urinary biomarkers for detecting exposure. Certified reference standards are essential for accurate identification and quantification.

Table 1: Analytical Standards for **Bzo-poxizid** and its Major Metabolites



Compound Name	Catalog Number (Example)	Purity	Chemical Formula	Molecular Weight (g/mol)	Key Metabolic Pathway
Bzo-poxizid	BZO-901	≥98%	C20H21N3O2	351.4	Parent Compound
Bzo-poxizid N-(5- hydroxypentyl) metabolite	BZO-M01	≥98%	C20H21N3O3	367.4	N-Alkyl Hydroxylation
Bzo-poxizid Phenyl-OH metabolite	BZO-M02	≥98%	C20H21N3O3	367.4	Phenyl Hydroxylation
Bzo-poxizid N-dealkylated metabolite	BZO-M03	≥98%	C15H11N3O2	277.3	N- Dealkylation

Experimental Protocols

- 3. Preparation of Standard Solutions
- 3.1. Stock Solution Preparation (1 mg/mL)
- Allow the analytical standard vial to equilibrate to room temperature before opening.
- Accurately weigh 1.0 mg of the standard and transfer it to a 1.0 mL Class A volumetric flask.
- Add approximately 0.8 mL of methanol and vortex until the standard is completely dissolved.
- Bring the flask to the final volume with methanol and mix thoroughly.
- Transfer the solution to an amber glass vial and store at -20°C. This stock solution is stable for at least one year.
- 3.2. Working Standard and Calibration Curve Preparation



- Prepare an intermediate stock solution (e.g., 10 μg/mL) by diluting the 1 mg/mL primary stock solution with methanol.
- Perform serial dilutions of the intermediate stock to prepare calibration standards in the desired matrix (e.g., drug-free urine or plasma).

Table 2: Example Calibration Curve for LC-MS/MS Analysis

Standard ID	Concentration (ng/mL)
CAL 1	0.5
CAL 2	1.0
CAL 3	5.0
CAL 4	10.0
CAL 5	50.0
CAL 6	100.0
CAL 7	250.0
CAL 8	500.0

4. Sample Preparation Protocol: Solid Phase Extraction (SPE) from Urine

For enhanced detection, enzymatic hydrolysis of glucuronide conjugates may be necessary before extraction to increase the concentration of phase I metabolites.

Caption: General workflow for Solid Phase Extraction (SPE) of urine samples.

- 5. Analytical Methodologies
- 5.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC coupled with high-resolution mass spectrometry is a primary technique for the analysis of **Bzo-poxizid** and its metabolites.

Table 3: LC-MS/MS Instrumental Parameters



Parameter	Setting	
LC System		
Column	Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μm)	
Mobile Phase A	10 mM Ammonium formate (pH 3.0) in Water	
Mobile Phase B	Acetonitrile	
Gradient	Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 13 min	
Flow Rate	0.5 mL/min	
Column Temp.	40°C	
Injection Vol.	10 μL	
MS System (QTOF)		
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Range	100-510 Da	
Capillary Voltage	4500 V	
Source Temp.	550°C	

Table 4: Example Multiple Reaction Monitoring (MRM) Transitions



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Bzo-poxizid	352.2	144.1	25
Bzo-poxizid N-(5- hydroxypentyl)	368.2	144.1	28
Bzo-poxizid Phenyl- OH	368.2	121.1	30
Internal Standard (e.g., d5-Bzo-poxizid)	357.2	144.1	25

5.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a validated method for the detection of **Bzo-poxizid** in seized materials.

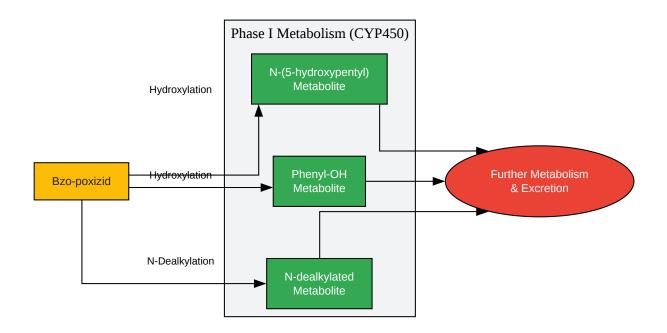
Table 5: GC-MS Instrumental Parameters

Parameter	Setting	
GC System		
Column	Agilent J&W DB-1 (12 m x 200 μm x 0.33 μm)	
Carrier Gas	Helium (1.46 mL/min)	
Injection Port Temp.	265°C	
Oven Program	50°C hold, ramp 30°C/min to 340°C, hold 2.3 min	
Injection Type	Splitless	
MS System		
Ionization Mode	Electron Ionization (EI), 70 eV	
MS Source Temp.	230°C	
Mass Scan Range	40-550 m/z	



6. Metabolic Pathway Visualization

Bzo-poxizid undergoes several key metabolic transformations that are crucial for identifying biomarkers of use. The primary pathways involve hydroxylation and N-dealkylation.



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Caption: Major Phase I metabolic pathways of Bzo-poxizid.

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